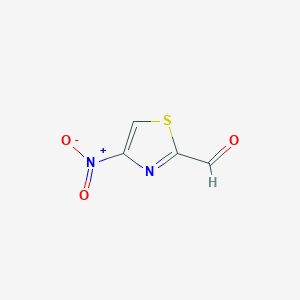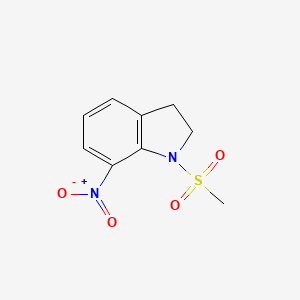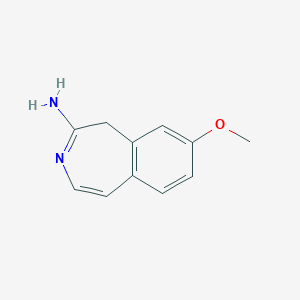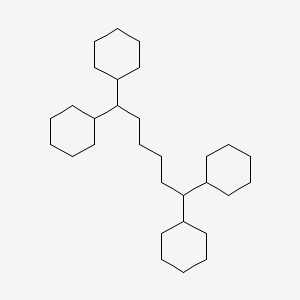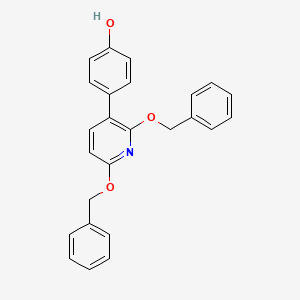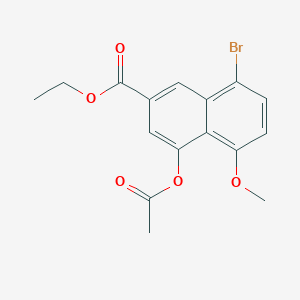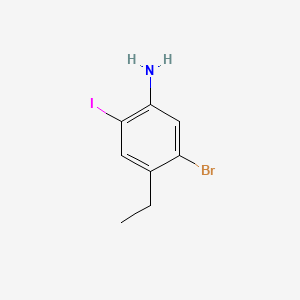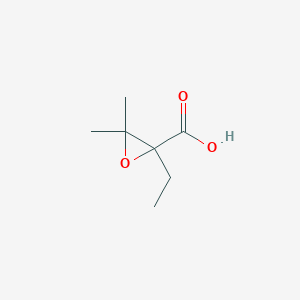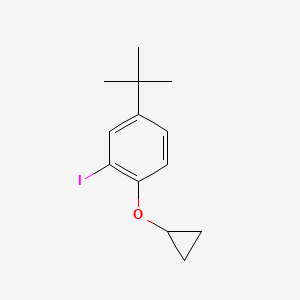![molecular formula C20H18O4 B13932979 4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid CAS No. 736182-79-9](/img/structure/B13932979.png)
4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid is an organic compound that features a biphenyl group linked to a furan ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid typically involves several steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Etherification: The biphenyl compound is then reacted with an appropriate alkyl halide to introduce the ethyl chain.
Furan Ring Formation: The final step involves the formation of the furan ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: Another biphenyl derivative with different functional groups.
Tetrazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid is unique due to its specific combination of a biphenyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
736182-79-9 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-methyl-4-[2-(4-phenylphenoxy)ethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C20H18O4/c1-14-17(13-19(24-14)20(21)22)11-12-23-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,22) |
InChI Key |
LAJVLLVBVGOGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CCOC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


